![molecular formula C17H20ClNO B1356382 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline CAS No. 87120-24-9](/img/structure/B1356382.png)
3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline: is an organic compound with the molecular formula C₁₇H₂₀ClNO . It is a derivative of aniline, characterized by the presence of a chloro group at the third position and a phenoxy group substituted with a 2-methylbutan-2-yl group at the fourth position.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline typically involves the following steps:
Nitration of 4-[4-(2-methylbutan-2-yl)phenoxy]aniline: The starting material, 4-[4-(2-methylbutan-2-yl)phenoxy]aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the third position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Chlorination: The final step involves the chlorination of the amino group at the third position using a chlorinating agent like thionyl chloride or phosphorus trichloride.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the chloro group can yield the corresponding aniline derivative.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: : The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: : It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: : It is used in the production of dyes, pigments, and other specialty chemicals .
作用机制
The mechanism of action of 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
相似化合物的比较
- 4-Chloro-2-methyl-2-butanol
- 3-Chloro-2-[4-(2-methylbutan-2-yl)phenoxy]aniline
Comparison:
3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline is unique due to the specific positioning of the chloro and phenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
属性
IUPAC Name |
3-chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(19)11-15(16)18/h5-11H,4,19H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIRYFFCEJAVNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524817 |
Source


|
| Record name | 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87120-24-9 |
Source


|
| Record name | 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione](/img/structure/B1356300.png)
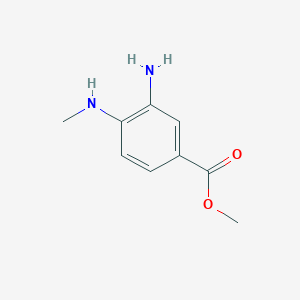
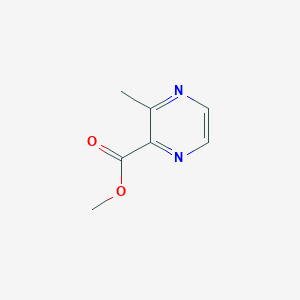
![1-[2-(Methylsulfanyl)ethyl]piperazine](/img/structure/B1356306.png)
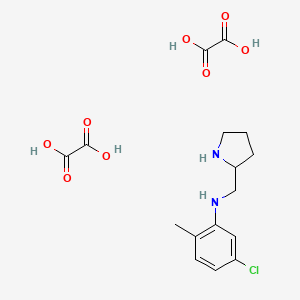


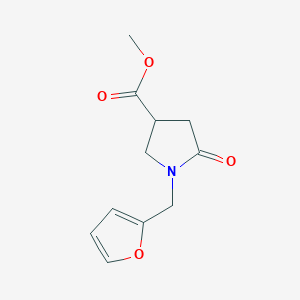
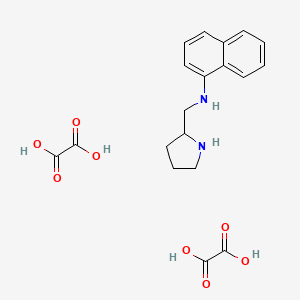
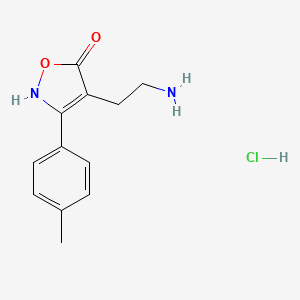
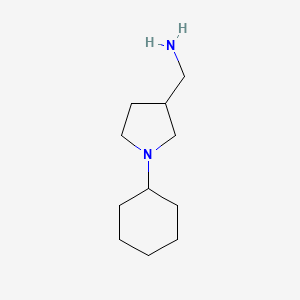
![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)

![N-[1-(3,4-difluorophenyl)ethyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)
